![molecular formula C13H8N2O B2656297 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile CAS No. 339106-98-8](/img/structure/B2656297.png)

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

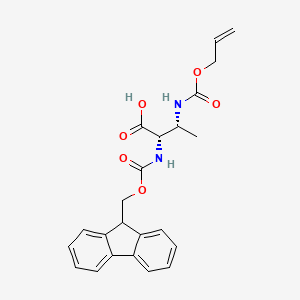

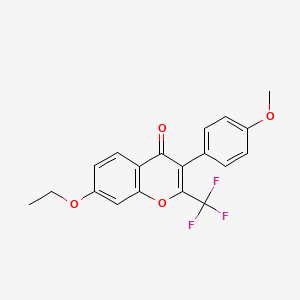

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is a chemical compound with the molecular formula C13H8N2O . It has a molecular weight of 208.22 . The compound is typically used for research purposes .

Molecular Structure Analysis

The InChI code for 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is 1S/C13H8N2O/c14-8-11-10-5-4-9 (16)7-13 (10)15-6-2-1-3-12 (11)15/h1-7,16H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The melting point of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is between 239-240 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile and related compounds are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For example, N-(Propargyl)indole-2-carbonitriles undergo reactions catalyzed by DBU, leading to the formation of 9-aminopyrido[1,2-a]indoles. This process involves the formation of push-pull enamines, alkyne-allene rearrangement, and intramolecular nucleophilic cyclization. These compounds exhibit fluorescence properties, indicating potential applications in materials science and sensor technology (Zalte et al., 2020).

Another synthesis approach involves DBU-catalyzed alkyne-imidate cyclization, providing a pathway to 1-alkoxypyrazino[1,2-a]indoles. This method highlights a broad range of applicable indoles and alcohols, suggesting the method's adaptability for synthesizing diverse indole derivatives (Festa et al., 2018).

Green Chemistry Applications

The synthesis of thiopyrano derivatives via a domino multi-component reaction in water exemplifies the application of green chemistry principles. This method synthesizes thiopyrano[2,3-b]indole-3-carbonitrile, among other compounds, using readily available starting materials, short reaction times, and yielding excellent results. This highlights the compound's role in promoting environmentally friendly chemical synthesis (Majumdar et al., 2012).

Metal-Chelating Pharmacophore Synthesis

A notable application in pharmaceutical chemistry involves the synthesis of 3,4-Hydroxypyridinone (3,4-HOPO), a vital metal-chelating pharmacophore. An efficient synthesis method has been developed, highlighting the potential use of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile derivatives in drug development due to their chelating properties and relevance in synthesizing iron-chelating active pharmaceutical ingredients (Ke et al., 2022).

Multicomponent Reaction Synthesis

Multicomponent reactions involving 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile derivatives facilitate the synthesis of complex organic molecules. For instance, a one-pot synthesis approach for functionalized 6-(indol-3-yl)-2,2′-bipyridine derivatives demonstrates the compound's utility in constructing sophisticated molecular structures efficiently (Thirumurugan & Perumal, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-hydroxypyrido[1,2-a]indole-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-11-10-5-4-9(16)7-13(10)15-6-2-1-3-12(11)15/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRUTASSYAGEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2656214.png)

![N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B2656215.png)

![4,5-Dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2656221.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)

![1-[2-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2656224.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2656230.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2656234.png)

![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2656236.png)